N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine

Description

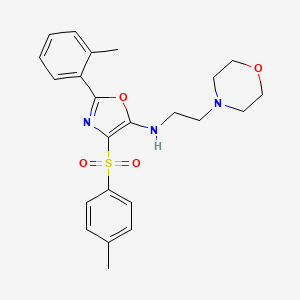

N-(2-Morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a substituted oxazole derivative characterized by a morpholinoethyl side chain, an o-tolyl group at the 2-position, and a tosyl (p-toluenesulfonyl) group at the 4-position of the oxazole ring. Its structural complexity arises from the combination of electron-withdrawing (tosyl) and electron-donating (morpholinoethyl, o-tolyl) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-17-7-9-19(10-8-17)31(27,28)23-22(24-11-12-26-13-15-29-16-14-26)30-21(25-23)20-6-4-3-5-18(20)2/h3-10,24H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVWZLYKTTXMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies supported by diverse sources.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

- CAS Number : 5434-90-2

This compound exhibits biological activity primarily through its interaction with various protein targets. Notably, it has been identified as an inhibitor of Cathepsin D , a lysosomal protease involved in protein degradation and implicated in several diseases, including cancer and neurodegenerative disorders .

Target Proteins

| Protein Name | Function | Role in Disease |

|---|---|---|

| Cathepsin D | Aspartic protease involved in protein turnover | Associated with breast cancer and Alzheimer's disease |

Biological Activity

Research indicates that this compound demonstrates a range of biological activities, including:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves apoptosis induction through caspase activation pathways.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer’s disease.

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in cell cultures, indicating potential use in inflammatory diseases.

Case Study 1: Antitumor Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (EC50 = 15 µM). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved PARP and caspase-3 .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, this compound was able to significantly reduce cell death. The protective effect was linked to the inhibition of reactive oxygen species (ROS) production and modulation of antioxidant enzyme activity. This suggests its potential applicability in neurodegenerative diseases .

Scientific Research Applications

Scientific Research Applications

N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine has garnered attention for its diverse applications in research:

-

Medicinal Chemistry :

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines, including breast and colon cancer cells. It has been shown to induce apoptosis in these cells by modulating critical signaling pathways .

- Anti-inflammatory Properties : The compound's structural features suggest potential efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases .

-

Chemical Synthesis :

- As a versatile building block, this compound can be utilized in synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution.

-

Biochemical Probes :

- The compound may serve as a biochemical probe or inhibitor in enzymatic studies, helping to elucidate metabolic pathways and enzyme functions.

Biological Activities

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and apoptosis.

- Receptor Modulation : It may interact with receptors, altering their activity and leading to various biological responses .

Case Studies

- Breast Cancer Model :

- Inflammation Model :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related oxazole and heterocyclic amines, emphasizing substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations

Morpholine derivatives are known to improve pharmacokinetic properties by modulating lipophilicity and hydrogen-bonding capacity. The o-tolyl group in the target compound shares structural similarity with N-(o-tolyl)caffeamide (5a), which demonstrated high anticancer activity against P388 leukemia cells (IC₅₀ = 12 μM) . The ortho-methyl substitution may sterically hinder enzymatic degradation, prolonging biological activity. Tosyl (p-toluenesulfonyl) groups, as seen in the target compound and N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine (), are electron-withdrawing and may stabilize the oxazole ring or facilitate interactions with hydrophobic enzyme pockets.

Synthetic Efficiency

- The target compound’s synthesis likely requires multi-step protocols similar to those for compound 33 (), involving nucleophilic substitution and purification via flash chromatography. By contrast, Staudinger/aza-Wittig methods () achieve higher regioselectivity for fully substituted oxazol-2-amine derivatives.

Spectroscopic Trends

- ¹H NMR signals for aromatic protons in oxazole derivatives (e.g., δ 7.65–7.15 in compound 5b) are consistent with the target compound’s expected aromatic multiplicity .

- HRMS data for morpholine-containing analogs (e.g., m/z 436.1616 for compound 7 in ) validate the precision required for characterizing high-molecular-weight heterocycles.

Research Findings and Implications

- SAR Insights: Electron-withdrawing groups (tosyl) may enhance metabolic stability, while morpholinoethyl side chains improve target engagement.

- Synthetic Challenges : Achieving regioselectivity in oxazole substitution remains a hurdle, necessitating advanced methodologies like Staudinger/aza-Wittig reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.